Piperazine, 1-(2-bromophenyl)-, monohydrochloride
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Overview
Description
“Piperazine, 1-(2-bromophenyl)-, monohydrochloride” is a chemical compound with the empirical formula C10H13BrN2 . It has a molecular weight of 241.13 . This compound is often found in drugs or bioactive molecules .
Molecular Structure Analysis
The SMILES string for this compound is BrC1=CC=CC=C1N2CCNCC2 . This notation provides a way to describe the structure of chemical molecules using short ASCII strings.Scientific Research Applications
Synthesis and Preparation
- Piperazine derivatives, including 1-(2,3-dichlorophenyl)piperazine, are significant as pharmaceutical intermediates. Various synthetic methods, like the reaction of dichloro-nitrobenzene with anhydrous piperazine and subsequent transformations, have been developed. These methods focus on improving the quality and yield of the final product (Li Ning-wei, 2006).
Pharmacological Evaluation
- Novel derivatives of piperazine, such as 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, have been synthesized and evaluated for antidepressant and antianxiety activities. This reflects the therapeutic potential of piperazine derivatives in central nervous system disorders (J. Kumar et al., 2017).
Central Pharmacological Activity
- Piperazine derivatives are explored for their central pharmacological activity, including applications as antipsychotic, antidepressant, and anxiolytic agents. This highlights the significance of piperazine moieties in developing therapeutic drugs for various central nervous system ailments (A. F. Brito et al., 2018).
Biological Activity
- Studies on piperazine derivatives, like 1,2,4-Triazole derivatives containing a piperazine nucleus, have demonstrated potential biological activities including antimicrobial, antioxidant, and enzyme inhibitory effects. This indicates the broad spectrum of biological applications of piperazine derivatives (Arif Mermer et al., 2018).
Inorganic–Organic Hybrid Materials
- Piperazine-based compounds are used in the development of inorganic–organic hybrid materials, such as piperazine-1,4-diium hexabromidorhodate(III) bromide. These materials are studied for their structural properties and potential applications in various fields (M. Bujak, 2015).
Therapeutic Drug Synthesis
- Piperazine derivatives are key intermediates in synthesizing therapeutic drugs like cetirizine hydrochloride. Efficient synthesis methods for such intermediates are crucial for large-scale industrial production of these drugs (Dong Chuan-min, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
Piperazine compounds generally exert their effects by interacting with their targets, leading to changes in cellular function
Biochemical Pathways
Piperazine derivatives can influence various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
The piperazine moiety is known to impact the physicochemical properties of the final molecule, potentially influencing its pharmacokinetic profile .
Result of Action
The effects would depend on the compound’s specific interactions with its targets and the resulting changes in cellular function .
Properties
IUPAC Name |
1-(2-bromophenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXLVAQDGFZJLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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